N-(3-Fluorophenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide

Description

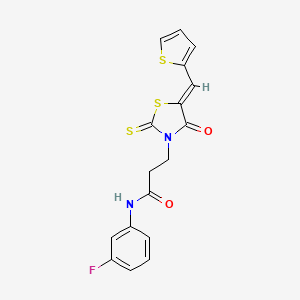

N-(3-Fluorophenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide is a thioxothiazolidinone derivative characterized by a central 2-thioxothiazolidin-4-one ring substituted at the 5-position with a thiophen-2-ylmethylene group and at the 3-position with a propanamide chain linked to a 3-fluorophenyl moiety. The compound’s structure combines a heterocyclic core with aromatic and electron-withdrawing substituents, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name |

N-(3-fluorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2S3/c18-11-3-1-4-12(9-11)19-15(21)6-7-20-16(22)14(25-17(20)23)10-13-5-2-8-24-13/h1-5,8-10H,6-7H2,(H,19,21)/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNADWSZCKSJSLN-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)NC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Thiazolidinone Core: This can be achieved by the reaction of a thiourea derivative with a haloketone under basic conditions.

Introduction of the Thiophene Group: The thiophene moiety can be introduced via a Knoevenagel condensation reaction with an appropriate aldehyde.

Attachment of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction using a fluorophenyl amine.

Final Coupling: The final step could involve coupling the intermediate with a propanoyl chloride derivative to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide would depend on its specific biological target. Generally, thiazolidinones are known to interact with various enzymes and receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds for Comparison:

(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (CAS 304674-59-7)

N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl)acetamide derivatives (6a–o)

Trimethoxylphenyl-linked combretastatin analogues (e.g., compound 2a–c)

Table 1: Structural and Functional Group Differences

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data

- Thiophen-2-ylmethylene vs.

- 3-Fluorophenyl vs. 3-Hydroxyphenyl : Fluorine reduces metabolic oxidation, while the hydroxyl group in CAS 304674-59-7 improves solubility but may limit blood-brain barrier penetration .

Biological Activity

N-(3-Fluorophenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide, identified by CAS number 315235-68-8, is a compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 392.49 g/mol. Its structure features a thiophene ring and a thiazolidinone moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃FN₂O₂S₃ |

| Molecular Weight | 392.49 g/mol |

| CAS Number | 315235-68-8 |

| Purity | ≥98% |

Synthesis

The synthesis of this compound involves the reaction of specific precursors under controlled conditions. The process typically includes the formation of the thiazolidinone core through cyclization reactions, which can be optimized for yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the thiazolidinone scaffold have been shown to inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Inhibition Studies : In vitro studies have demonstrated that related thiazolidinones can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The proposed mechanism includes interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Antitumor Activity

Compounds similar to this compound have shown promise in cancer research:

- Cell Line Studies : Studies involving various cancer cell lines (e.g., MCF-7 for breast cancer) suggest that these compounds can induce apoptosis and inhibit proliferation.

- ID50 Values : Preliminary data indicate an ID50 value in the low micromolar range, suggesting potent activity against certain cancer types.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects, which are common in thiazolidinone derivatives:

- Cytokine Inhibition : Research has shown that certain thiazolidinones can reduce the production of pro-inflammatory cytokines, potentially benefiting conditions like arthritis.

- In Vivo Models : Animal studies are needed to confirm the anti-inflammatory efficacy and safety profile.

Case Studies

A few notable studies provide insights into the biological activity of related compounds:

- Study 1 : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of thiazolidinone derivatives, revealing their potential as antimicrobial agents (PubMed ID: 379335).

- Study 2 : Another research article highlighted the antitumor properties of thiazolidinones, demonstrating their ability to inhibit tumor growth in xenograft models (source needed).

Q & A

Synthesis and Purification Strategies

Q: What multi-step synthetic routes are recommended for synthesizing N-(3-fluorophenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide, and how can purity be ensured? A: The synthesis typically involves:

Thiazolidinone core formation : Condensation of thiophen-2-carbaldehyde with 2-thioxothiazolidin-4-one under acidic conditions to form the 5-(thiophen-2-ylmethylene) intermediate .

Amide coupling : Reaction of 3-fluorophenylamine with the activated carboxylic acid derivative of the thiazolidinone intermediate using coupling agents like EDC/HOBt in anhydrous DCM .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor via TLC (Rf = 0.3–0.4 in 1:1 hexane/EtOAc) .

Structural Characterization Techniques

Q: Which analytical methods are critical for confirming the structural integrity of this compound? A:

- NMR Spectroscopy : H and C NMR to verify the thiophen-2-ylmethylene group (δ 7.2–7.8 ppm for aromatic protons) and the fluorophenyl moiety (δ 6.8–7.5 ppm) .

- IR Spectroscopy : Bands at 1700–1680 cm (C=O), 1250 cm (C-F), and 1150 cm (C=S) confirm functional groups .

- Mass Spectrometry : High-resolution MS (ESI+) to validate the molecular ion peak at m/z 447.05 (calculated for CHFNOS) .

Initial Biological Screening Protocols

Q: What assays are suitable for preliminary evaluation of its bioactivity? A:

- Anticancer Activity : MTT assay against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines at 10–100 µM concentrations .

- Enzyme Inhibition : Test against COX-2 (cyclooxygenase-2) using a fluorometric kit to assess anti-inflammatory potential .

- Antimicrobial Screening : Disc diffusion assay against S. aureus and E. coli at 50 µg/mL, with ampicillin as a positive control .

Advanced Reaction Mechanism Elucidation

Q: How can the mechanism of thiophen-2-ylmethylene incorporation into the thiazolidinone core be studied? A:

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λ = 320 nm for intermediate formation) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map energy barriers for the Knoevenagel condensation step .

- Isotopic Labeling : Use C-labeled thiophen-2-carbaldehyde to trace bond formation via C NMR .

Structure-Activity Relationship (SAR) Optimization

Q: What structural modifications enhance antitumor efficacy while reducing toxicity? A:

- Substituent Variation : Replace thiophen-2-ylmethylene with furan-2-ylmethylene () to compare IC values .

- Fluorophenyl Position : Compare 3-fluoro vs. 4-fluoro analogs () to assess electronic effects on target binding .

- Propanamide Chain Length : Test methyl, ethyl, and propyl analogs to optimize steric compatibility with enzyme active sites .

Addressing Contradictory Data in Literature

Q: How should researchers resolve discrepancies in reported biological activities? A:

- Cross-Validation : Replicate assays in multiple cell lines (e.g., HepG2 vs. A549) to confirm cytotoxicity trends .

- Analytical Rigor : Use LC-MS to rule out impurities (>99% purity required) .

- Meta-Analysis : Compare data from PubChem () and peer-reviewed studies () to identify consensus trends .

Solubility Challenges in Pharmacological Assays

Q: How can poor aqueous solubility be mitigated during in vitro testing? A:

- Co-Solvents : Use DMSO (≤0.1% final concentration) to dissolve the compound without cytotoxicity .

- Nanoformulation : Prepare liposomal suspensions (10–200 nm particles) via sonication to enhance bioavailability .

- Prodrug Design : Synthesize phosphate or glycoside derivatives to improve hydrophilicity .

Metabolic Stability Optimization

Q: What strategies improve metabolic stability for in vivo applications? A:

- Fluorine Substitution : The 3-fluorophenyl group reduces oxidative metabolism by cytochrome P450 enzymes .

- Steric Shielding : Introduce methyl groups at the α-position of the propanamide chain to block esterase cleavage .

- Isotere Replacement : Replace the thioxo group with a carbonyl to prevent glutathione conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.